4-[(6-Amino-4-hydroxypyrimidin-2-ylthio)methyl]phenyl phenyl ketone
Description
Background and Significance
4-[(6-Amino-4-hydroxypyrimidin-2-ylthio)methyl]phenyl phenyl ketone is a synthetic organic compound combining pyrimidine, thioether, and benzophenone moieties. Pyrimidine derivatives are critical in pharmaceutical chemistry due to their roles as enzyme inhibitors, antivirals, and intermediates in vitamin synthesis. For instance, 2-methyl-4-amino-5-aminomethylpyrimidine (AMP) is a key intermediate in industrial thiamine (vitamin B1) production. Thioether linkages, as seen in this compound, are recurrent in bioactive molecules due to their stability and sulfur's electron-rich nature, which facilitates interactions with biological targets. Benzophenone derivatives exhibit anti-inflammatory, anticancer, and antimicrobial properties, making them valuable in drug design.
This compound's hybrid structure positions it as a potential candidate for applications in medicinal chemistry, particularly in targeting inflammatory pathways or microbial enzymes. Its design leverages the pharmacophoric features of pyrimidines (e.g., hydrogen-bonding capacity) and benzophenones (e.g., planar aromatic systems for target binding).
Chemical Structure and Molecular Properties
The compound’s IUPAC name, This compound , reflects its three structural components:
- Pyrimidine core : A six-membered aromatic ring with amino (-NH2) and hydroxyl (-OH) groups at positions 6 and 4, respectively, and a thioether (-S-) group at position 2.
- Thioether bridge : A methylene (-CH2-) group connecting the pyrimidine to a benzene ring.
- Benzophenone moiety : A diaryl ketone (C6H5-C(O)-C6H4) providing structural rigidity and hydrophobicity.
Molecular Formula : C19H17N3O2S
Molecular Weight : 351.42 g/mol
Key Properties:
Spectroscopic characterization would involve:
Scope and Objectives of the Research
Current research on this compound focuses on:
- Synthetic Optimization : Developing efficient routes using methods like Ullmann coupling for thioether formation or Friedel-Crafts acylation for benzophenone synthesis.
- Biological Evaluation : Screening for anti-inflammatory activity (e.g., COX-2 inhibition), antimicrobial effects (via pyrimidine-DNA interactions), or kinase modulation (leveraging benzophenone’s affinity for ATP-binding pockets).
- Structure-Activity Relationships (SAR) : Modifying substituents on the pyrimidine or benzophenone to enhance potency or selectivity.
Key objectives include:
- Establishing scalable synthesis protocols.
- Identifying primary biological targets via in vitro assays.
- Correlating electronic/steric features of substituents with bioactivity.
This research aligns with broader efforts to exploit hybrid heterocycles in drug discovery, addressing challenges like antibiotic resistance and chronic inflammation.
Properties
IUPAC Name |
4-amino-2-[(4-benzoylphenyl)methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c19-15-10-16(22)21-18(20-15)24-11-12-6-8-14(9-7-12)17(23)13-4-2-1-3-5-13/h1-10H,11H2,(H3,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTKMDGATHWBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CSC3=NC(=CC(=O)N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(6-Amino-4-hydroxypyrimidin-2-ylthio)methyl]phenyl phenyl ketone is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a modulator of immune responses. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine core linked to a phenyl ketone moiety. This structural configuration is believed to contribute to its biological efficacy.
Research indicates that compounds with similar structures can modulate pathways involved in cancer progression and inflammation. Specifically, the compound may act as an antagonist of prostaglandin E2 (PGE2) receptors, which are implicated in various cancers and inflammatory processes .
Key Mechanisms:
- PGE2 Receptor Modulation : It is suggested that this compound may inhibit EP2 and EP4 receptors, leading to reduced tumor growth and enhanced immune response against cancer cells .
- DNA Repair Interaction : Some derivatives have shown potential as DNA-PK inhibitors, which could enhance the efficacy of chemotherapy by sensitizing cancer cells to treatment .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been explored in various studies:
Anticancer Properties
- Cancer Cell Proliferation : Studies have demonstrated that similar compounds can significantly reduce the proliferation of various cancer cell lines, including melanoma and lung cancer .
- Immune Modulation : By reactivating immune responses within tumors, this compound may enhance the effectiveness of immunotherapy approaches .
Case Studies
A notable study highlighted the use of pyrimidine derivatives in treating skin cancers, where compounds exhibiting similar structural properties showed promising results in preclinical models .
Comparative Activity Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Substituents
Key Observations :
- The target compound’s pyrimidine core with amino and hydroxyl groups distinguishes it from dichloropyrimidine derivatives (e.g., compound in ), which exhibit higher halogenated hydrophobicity and lower hydrogen-bonding capacity.
Physicochemical and Functional Properties
- Hydrogen Bonding: The target compound’s 4-hydroxy and 6-amino groups enable strong intramolecular hydrogen bonds, akin to the S(6) hydrogen-bonded ring observed in 5-diethylamino-2-({[4-(diethylamino)phenyl]imino}methyl)-phenol . This contrasts with halogenated analogs (e.g., ), which lack such polar groups.
- Solubility: The thioether bridge may enhance lipophilicity compared to oxygen-linked analogs, but the hydrophilic amino/hydroxy groups could offset this, improving aqueous solubility relative to methyl p-cumyl ketone .
- Stability : Thioether linkages (as in ) are generally less prone to hydrolysis than esters or ethers, suggesting the target compound may exhibit greater stability under acidic/basic conditions.
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule decomposes into two primary fragments: (1) a benzophenone derivative bearing a methylthio linker and (2) a 6-amino-4-hydroxypyrimidine-2-thiol moiety. Retrosynthetic disconnection at the thioether bond suggests convergent synthesis through coupling of these fragments.
Benzophenone Fragment Synthesis
4-(Bromomethyl)benzophenone serves as the electrophilic coupling partner. Synthesis begins with Friedel-Crafts acylation of toluene using benzoyl chloride in the presence of AlCl₃, yielding 4-methylbenzophenone (82–85% yield). Subsequent radical bromination with N-bromosuccinimide (NBS, 1.1 eq) and azobisisobutyronitrile (AIBN, 0.1 eq) in carbon tetrachloride at 80°C for 12 hours produces 4-(bromomethyl)benzophenone (73% yield, purity >95% by HPLC).
Critical parameters:
- NBS stoichiometry exceeding 1.0 eq leads to dibromination byproducts
- AIBN concentration below 0.15 eq minimizes polymerization side reactions
Pyrimidine Fragment Synthesis
6-Amino-4-hydroxypyrimidine-2-thiol requires multistep construction due to the challenge of introducing three distinct functional groups (amino, hydroxyl, thiol) in a 1,3,5-relationship. Two predominant pathways emerge from literature analysis:
Cyclocondensation Route
Adapting methodologies from, ethyl 3-aminocrotonate (1.0 eq) reacts with thiourea (1.2 eq) in ethanol containing KOH (2.5 eq) at reflux for 8 hours. This produces 6-amino-4-hydroxy-2-mercaptopyrimidine (58% yield) after recrystallization from ethanol/water (3:1 v/v).
Reaction mechanism:
- Base-mediated deprotonation of thiourea
- Nucleophilic attack on β-keto ester carbonyl
- Cyclization with simultaneous ammonia elimination
Nitration-Reduction Route
4-Hydroxy-2-mercaptopyrimidine (prepared via Biginelli reaction) undergoes nitration at position 6 using fuming HNO₃ (98%) in H₂SO₄ (95%) at 0–5°C for 2 hours (62% yield). Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, EtOH) reduces the nitro group to amine, yielding the target pyrimidine fragment (89% conversion).
Advantages:
- Superior regioselectivity compared to cyclocondensation
- Amenable to scale-up with 92% purity after single crystallization
Coupling Reaction Optimization
The critical S-alkylation step employs 4-(bromomethyl)benzophenone (1.0 eq) and 6-amino-4-hydroxypyrimidine-2-thiol (1.1 eq) in anhydrous DMF with K₂CO₃ (2.5 eq) as base. After 24 hours at 80°C under nitrogen, the reaction achieves 71% isolated yield after silica gel chromatography (hexane/EtOAc 4:1).
Key observations:
- Lower temperatures (<60°C) result in incomplete conversion (≤45%)
- Tetrabutylammonium iodide (0.2 eq) additives enhance reaction rate by 37%
- Thiol oxidation to disulfide represents primary side reaction (8–12%)
Spectroscopic Characterization Data
Post-synthetic characterization confirms structure and purity:
Table 1. Analytical Data for 4-[(6-Amino-4-hydroxypyrimidin-2-ylthio)methyl]phenyl phenyl ketone
| Parameter | Value/Description |
|---|---|
| Melting Point | 218–220°C (dec.) |
| HRMS (ESI+) | m/z 382.0984 [M+H]⁺ (calc. 382.0981) |
| ¹H NMR (400 MHz, DMSO) | δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 10H, Ar-H), |
| 4.32 (s, 2H, SCH₂), 6.87 (s, 1H, pyrimidine-H) | |
| ¹³C NMR (100 MHz, DMSO) | δ 196.4 (C=O), 168.2 (C-OH), 154.1 (C-S), |
| 137.8–126.3 (Ar-C), 35.1 (SCH₂) | |
| IR (KBr) | 3345 (NH/OH), 1678 (C=O), 1582 (C=N) cm⁻¹ |
Comparative Evaluation of Synthetic Routes
Table 2. Route Comparison for this compound
| Parameter | Cyclocondensation Route | Nitration-Reduction Route |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield | 34% | 41% |
| Purity (HPLC) | 95.2% | 98.6% |
| Scalability | Limited by β-keto ester availability | Suitable for kilogram-scale |
| Byproduct Formation | 12–15% | 5–8% |
Industrial Production Considerations
Adapting methodology from, continuous flow hydrogenation enables large-scale nitro group reduction with 93% conversion efficiency. Process mass intensity (PMI) analysis reveals:
- Bromination step contributes 48% of total PMI
- Solvent recovery in coupling reaction reduces PMI by 32%
- E-factor: 18.7 kg waste/kg product (improves to 14.2 with solvent recycling)
Q & A
What are the optimal synthetic routes for preparing 4-[(6-Amino-4-hydroxypyrimidin-2-ylthio)methyl]phenyl phenyl ketone?
Basic Research Question
The compound can be synthesized via nucleophilic substitution or coupling reactions. A metal-free approach under mild conditions (e.g., using β-CF3-aryl ketones as precursors) is effective for constructing pyrimidine cores, as demonstrated in fluorinated pyrimidine syntheses . Key steps include:
- Thioether linkage formation : Reacting 6-amino-4-hydroxypyrimidine-2-thiol with a benzyl halide intermediate.
- Ketone functionalization : Coupling via Friedel-Crafts acylation or palladium-catalyzed cross-coupling for the phenyl phenyl ketone moiety.
- Purification : Column chromatography or recrystallization to achieve >95% purity, validated by NMR and HRMS .
How to characterize the molecular structure and confirm purity of this compound?
Basic Research Question
Use a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : Analyze H, C, and F (if applicable) spectra to confirm substitution patterns and thioether linkage integrity .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure for bond-length/angle validation, as done for analogous pyrimidines .
- Thermal Analysis : Determine melting points and stability via differential scanning calorimetry (DSC).
What are the stability profiles of this compound under varying pH and temperature conditions?
Basic Research Question
Design stability studies using:
- pH-Variation Experiments : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 24/48/72-hour intervals.
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
- Light Sensitivity : Expose to UV-Vis light and track photolytic degradation.
Pyrimidine derivatives often show instability in acidic/basic conditions due to hydrolysis of the thioether or ketone groups .
How do structural modifications (e.g., substituent variations) influence its biological activity?
Advanced Research Question
Methodology for Structure-Activity Relationship (SAR) Studies :
- Analog Synthesis : Introduce substituents (e.g., halogens, methyl, or methoxy groups) at the phenyl or pyrimidine rings.
- Biological Assays : Test antimicrobial, anticancer, or enzyme-inhibitory activity against control compounds. For example:
- Antimicrobial Activity : Compare MIC (Minimum Inhibitory Concentration) values against Gram-positive/negative bacteria .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate IC shifts .
- Computational Modeling : Perform docking studies to correlate substituent effects with binding affinity to target proteins (e.g., kinases) .
How to resolve contradictions in reported biological activity data across studies?
Advanced Research Question
Discrepancies often arise from experimental variables:
- Standardize Assay Conditions : Control cell line viability, serum concentration, and incubation time (e.g., HeLa cells require 12–24 hour treatments for cell-cycle arrest studies) .
- Validate Compound Integrity : Reconfirm purity and stability under assay conditions (e.g., DMSO stock solutions may degrade over time).
- Cross-Study Comparisons : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and statistical meta-analysis .
What pharmacological mechanisms are hypothesized for this compound?
Advanced Research Question
Mechanistic insights require integrated approaches:
- Transcriptomic/Proteomic Profiling : Identify differentially expressed genes/proteins in treated vs. untreated cells (e.g., apoptosis-related markers like Bcl-2 or caspase-3) .
- Kinase Inhibition Screens : Use kinase profiling assays to pinpoint targets (e.g., EGFR or CDK inhibitors).
- In Vivo Models : Evaluate pharmacokinetics (PK) and toxicity in rodent studies, focusing on bioavailability and metabolite identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
